
(2,3-Dihydrofuran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrofuran-3-yl)methanol is an organic compound characterized by a furan ring with a hydroxymethyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydrofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-hydroxypropanal with a suitable acid catalyst to form the dihydrofuran ring, followed by reduction to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydrofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dihydrofuran-3-carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Scientific Research Applications
(2,3-Dihydrofuran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of (2,3-Dihydrofuran-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The furan ring’s electron-rich nature allows it to engage in π-π interactions and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Similar structure but with a benzene ring fused to the furan ring.
Tetrahydrofuran: Fully saturated furan ring, lacking the hydroxymethyl group.
Furan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group
Uniqueness: (2,3-Dihydrofuran-3-yl)methanol is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
190584-90-8 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2,3-dihydrofuran-3-ylmethanol |
InChI |
InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h1-2,5-6H,3-4H2 |
InChI Key |
FZLVUKKTTQZWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



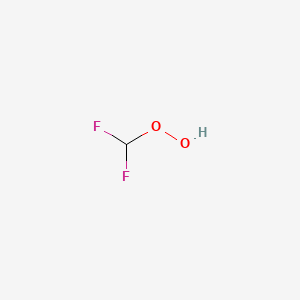
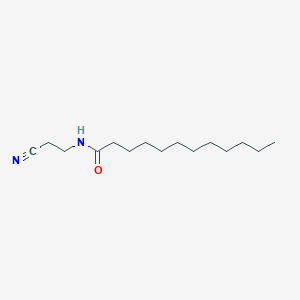
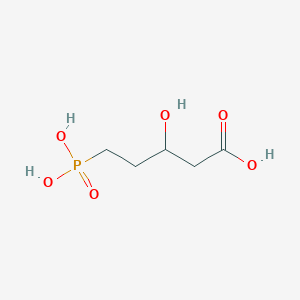
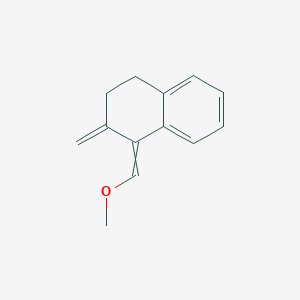
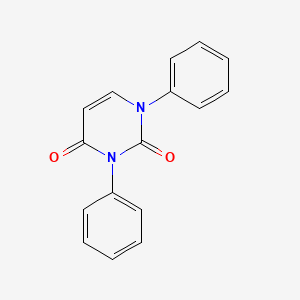
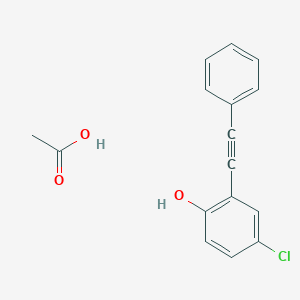

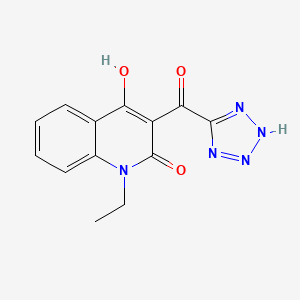
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

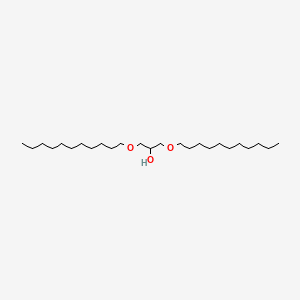
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
